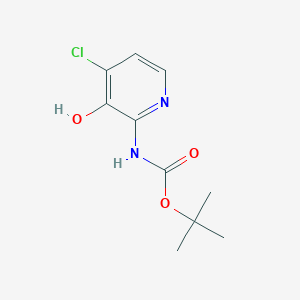

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a chemical entity that has been referenced in various research contexts. While none of the provided papers directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate derivatives and their synthesis, molecular structure, and potential applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest due to their utility in various chemical transformations. For instance, paper describes an enantioselective synthesis of a benzyl tert-butyl carbamate using iodolactamization as a key step, which is a method that could potentially be adapted for the synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. Similarly, paper outlines a scalable synthesis of a tert-butyl carbamate via a Kulinkovich–Szymoniak cyclopropanation, demonstrating the versatility of tert-butyl carbamate intermediates in synthesis. Paper presents a green method for synthesizing tert-butyl acetylcarbamate, which could offer insights into environmentally friendly synthetic routes for related compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for understanding their reactivity and potential applications. Paper investigates the conformation of the piperidine ring in tert-butyl carbamate derivatives, which could be relevant when considering the steric effects in the molecular structure of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. Paper uses 2D heteronuclear NMR experiments to characterize the structure of a tert-butyl carbamate, a technique that could be applied to the compound of interest for detailed structural analysis.

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate derivatives in chemical reactions is another area of significant research. Paper discusses tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents, which participate in reactions with organometallics to yield N-(Boc)hydroxylamines. This reactivity could be extrapolated to the tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, suggesting potential transformations it may undergo. Paper describes the synthesis of tert-butyl carbamate derivatives by reacting with different acid chlorides, a method that could be relevant for functionalizing the compound of interest.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of tert-butyl carbamate derivatives is essential for their practical application. Paper provides insights into the crystal packing and hydrogen bonding interactions of tert-butyl acetylcarbamate, which could inform the solid-state properties of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. Paper also contributes to this understanding by detailing the molecular electrostatic potential and frontier molecular orbital analyses, which are important for predicting the reactivity and interactions of the compound.

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(4-chloro-3-hydroxypyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)6(11)4-5-12-8/h4-5,14H,1-3H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPOKIQJADWOCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649797 |

Source

|

| Record name | tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate | |

CAS RN |

1021339-30-9 |

Source

|

| Record name | tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)